

Spectroscopic Profile of 2-Methyl-1-butanol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methyl-1-butanol

Cat. No.: B057232

[Get Quote](#)

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **2-Methyl-1-butanol**, a chiral organic compound with applications as a specialty solvent and a potential biofuel. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition. This document is intended for researchers, scientists, and professionals in drug development and chemical analysis.

Spectroscopic Data

The spectroscopic data for **2-Methyl-1-butanol** ($C_5H_{12}O$, Molecular Weight: 88.15 g/mol) are summarized below. These data are crucial for the structural elucidation and purity assessment of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

1H NMR (Proton NMR) Data

The 1H NMR spectrum of **2-Methyl-1-butanol** exhibits distinct signals corresponding to the different proton environments in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Assignment	Chemical Shift (ppm)	Multiplicity	Integration
H-a (CH ₂)	~3.4-3.5	Doublet of doublets	2H
H-b (CH)	~1.5-1.8	Multiplet	1H
H-c (CH ₂)	~1.1-1.4	Multiplet	2H
H-d (CH ₃)	~0.9	Doublet	3H
H-e (CH ₃)	~0.9	Triplet	3H
OH	Variable	Singlet (broad)	1H

Note: The exact chemical shifts and multiplicities can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the different carbon environments.

Assignment	Chemical Shift (ppm)
C-1 (CH ₂)	~67.8
C-2 (CH)	~37.5
C-3 (CH ₂)	~25.9
C-4 (CH ₃)	~11.4
C-5 (CH ₃)	~16.2

Note: The chemical shifts are referenced to a standard, typically the solvent peak (e.g., CDCl₃ at 77.16 ppm).[\[1\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **2-Methyl-1-butanol** shows characteristic absorption bands for an alcohol.

Wavenumber (cm ⁻¹)	Functional Group	Vibration Mode	Intensity
~3200-3500	O-H	Stretching (hydrogen-bonded)	Strong, Broad
~2850-2960	C-H (sp ³)	Stretching	Strong
~1260-1050	C-O	Stretching	Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of **2-Methyl-1-butanol** is characterized by several key fragments.

m/z (mass-to-charge ratio)	Relative Intensity	Proposed Fragment
88	Low	[M] ⁺ (Molecular ion)
70	Moderate	[M - H ₂ O] ⁺
57	High	[C ₄ H ₉] ⁺ (loss of CH ₂ OH)
41	High	[C ₃ H ₅] ⁺
29	High	[C ₂ H ₅] ⁺

The fragmentation is dominated by α -cleavage (loss of the largest alkyl group attached to the carbon bearing the hydroxyl group) and dehydration (loss of a water molecule).[\[2\]](#)[\[3\]](#)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized based on the available instrumentation.

NMR Spectroscopy

Sample Preparation:

- A small amount of **2-Methyl-1-butanol** (typically 5-20 mg for ^1H NMR, 20-50 mg for ^{13}C NMR) is accurately weighed.[4]
- The sample is dissolved in approximately 0.6-0.75 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) in a clean, dry vial.[4][5]
- The resulting solution is carefully transferred into a standard 5 mm NMR tube using a pipette.[4]

Data Acquisition:

- The NMR tube is placed in the spectrometer's sample holder.
- The magnetic field is locked onto the deuterium signal of the solvent.[4]
- The magnetic field homogeneity is optimized through a process called shimming to achieve high resolution.[4]
- The probe is tuned to the appropriate frequency for the nucleus being observed (^1H or ^{13}C). [4]
- The NMR spectrum is acquired by applying a series of radiofrequency pulses and recording the resulting free induction decay (FID).
- For ^{13}C NMR, a larger number of scans is typically required to achieve a good signal-to-noise ratio.[6]

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

- Two clean, dry salt plates (e.g., NaCl or KBr) are obtained from a desiccator.[7]
- A single drop of **2-Methyl-1-butanol** is placed on the surface of one salt plate.[7]
- The second salt plate is placed on top, spreading the liquid into a thin film.[7]

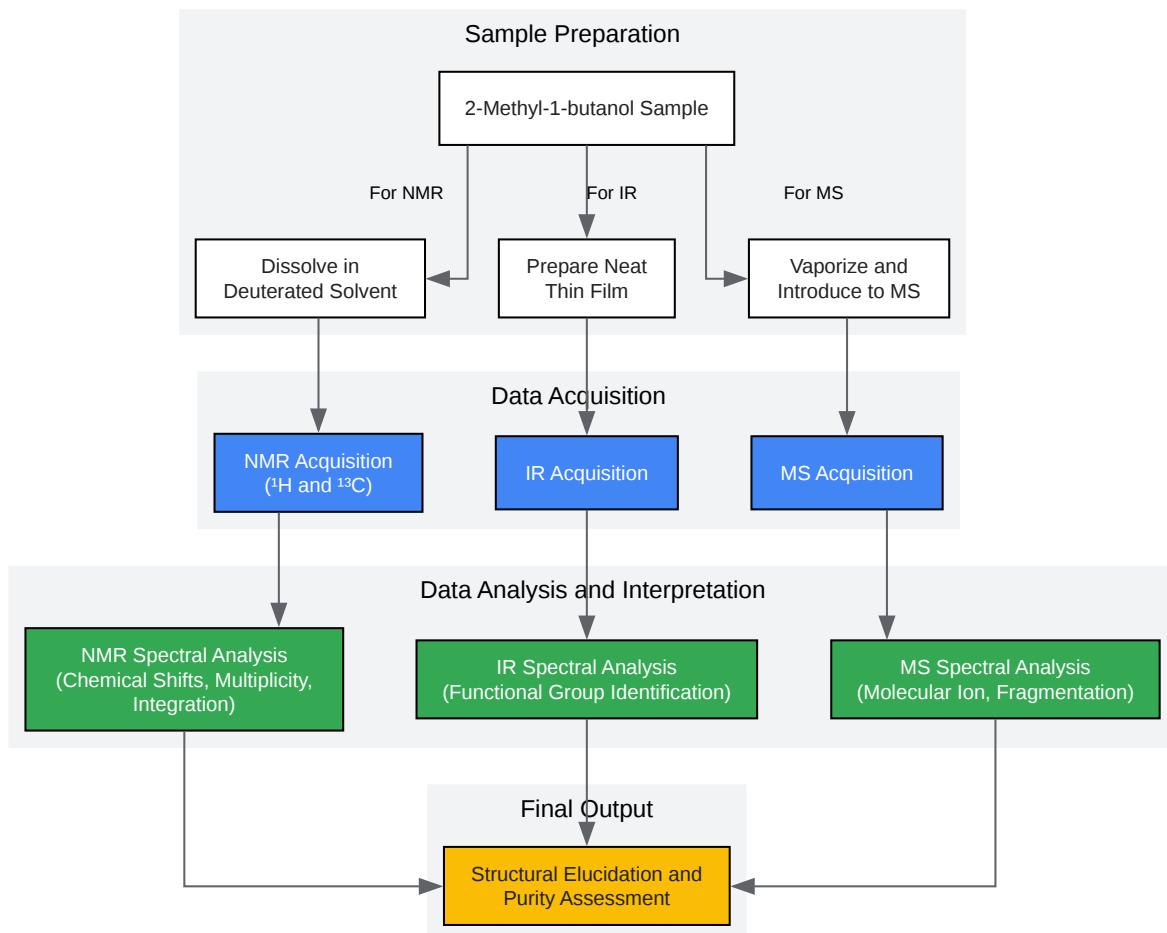
Data Acquisition:

- The "sandwich" of salt plates containing the sample is placed in the sample holder of the IR spectrometer.[7]
- A background spectrum (without the sample) is typically run first.
- The IR spectrum of the sample is then recorded.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

- A small amount of **2-Methyl-1-butanol** is introduced into the mass spectrometer, often via direct injection or through a gas chromatograph (GC-MS).
- In the ion source, the sample is vaporized and then ionized, typically using electron ionization (EI).[8]


Data Acquisition:

- The resulting ions are accelerated into a mass analyzer.
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- A detector records the abundance of each ion, generating the mass spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-Methyl-1-butanol**.

General Workflow for Spectroscopic Analysis

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis of **2-Methyl-1-butanol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Methyl-1-butanol | C5H12O | CID 8723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 5. How To [chem.rochester.edu]
- 6. scribd.com [scribd.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. massbank.eu [massbank.eu]

• To cite this document: BenchChem. [Spectroscopic Profile of 2-Methyl-1-butanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b057232#2-methyl-1-butanol-spectroscopic-data-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com